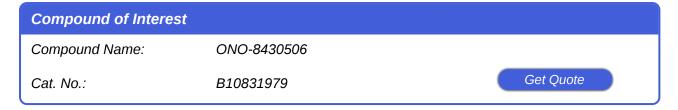


Application Notes and Protocols for In Vivo Studies with ONO-8430506

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and in vivo administration of **ONO-8430506**, a potent and orally bioavailable inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] Proper preparation and formulation are critical for ensuring the compound's solubility, stability, and bioavailability in animal models.

Compound Information

ONO-8430506 is a small molecule inhibitor that effectively suppresses the production of lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC) by inhibiting ATX.[3][4][5] This mechanism makes it a valuable tool for studying the roles of the ATX-LPA signaling pathway in various physiological and pathological processes, including cancer, fibrosis, and inflammation. [6][7][8]

Table 1: Physicochemical Properties of ONO-8430506

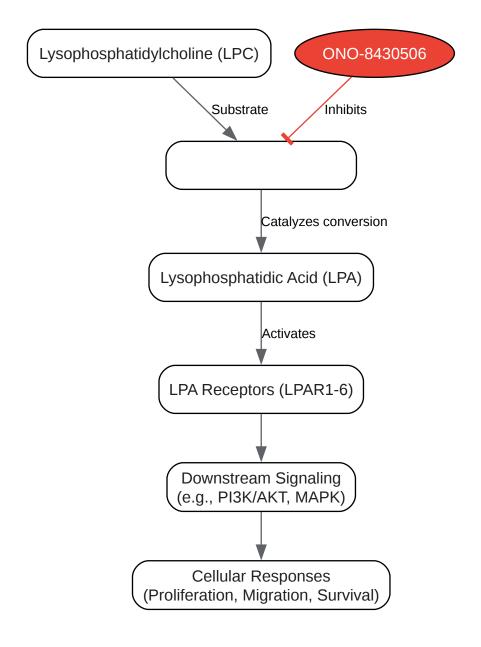


Property	Value	Reference	
Molecular Weight	461.53 g/mol	[1]	
Formula	C27H28FN3O3	[1]	
CAS Number	1354805-08-5	[1]	
Appearance	Solid	[1][9]	
In Vitro IC50	~4.5-5.1 nM (recombinant human ATX)	[1][2]	
In Plasma IC50	~10 nM (various animal species)	[1]	
Storage (Powder)	-20°C for 3 years	[2]	
Storage (In Solvent)	-80°C for 6 months, -20°C for 1 month	[1]	

Signaling Pathway

ONO-8430506 targets autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. ATX catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA. LPA then binds to a family of G protein-coupled receptors (LPAR1-6), initiating downstream signaling cascades that influence cell proliferation, migration, survival, and invasion.[6][7][10] By inhibiting ATX, ONO-8430506 effectively reduces LPA levels, thereby modulating these cellular responses.[11] This makes it a valuable tool for investigating pathologies driven by the ATX-LPA axis, such as certain cancers and fibrotic diseases.[8][12][13]





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Caption: The ATX-LPA signaling pathway and the inhibitory action of ONO-8430506.

In Vivo Formulation Protocols

The choice of vehicle is critical for the in vivo delivery of **ONO-8430506**. Below are established protocols for preparing formulations suitable for oral administration (gavage). It is recommended to prepare the working solution fresh on the day of use.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1][2]

Table 2: Recommended Formulations for ONO-8430506

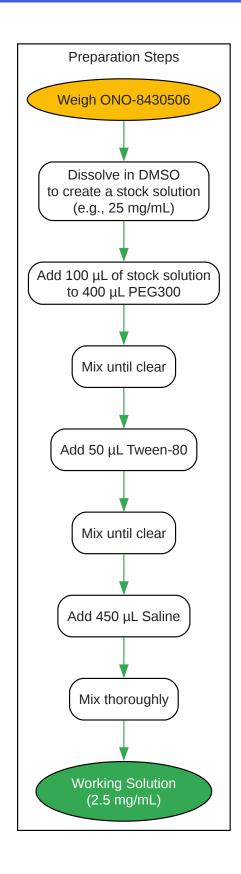


Formulation Components	Achievable Concentration	Notes	Reference
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.5 mg/mL (5.42 mM)	A common vehicle for oral administration. Solvents should be added sequentially. Ensure the solution is clear before adding the next solvent.	[1][3]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (5.42 mM)	Sulfobutylether-β-cyclodextrin (SBE-β-CD) can improve the solubility and stability of hydrophobic compounds.	[1][3]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (5.42 mM)	A lipid-based vehicle suitable for oral delivery.	[1][3]

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This protocol details the step-by-step preparation of a 1 mL working solution.





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Caption: Workflow for preparing the DMSO/PEG300/Tween-80/Saline formulation.



Detailed Steps for Protocol 1:

- Prepare a stock solution of ONO-8430506 in DMSO (e.g., 25 mg/mL). Use of newly opened, high-purity DMSO is recommended as it is hygroscopic.[1]
- To prepare 1 mL of the final working solution, start with 400 μL of PEG300 in a sterile tube.
- Add 100 μ L of the **ONO-8430506** DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
- Add 50 μL of Tween-80 to the mixture and mix again until clear.
- Finally, add 450 μL of saline to bring the total volume to 1 mL. Mix thoroughly before administration.

In Vivo Dosing and Pharmacokinetics

ONO-8430506 has demonstrated good oral bioavailability and efficacy in various animal models. Dosing will depend on the specific animal model and experimental goals.

Table 3: Pharmacokinetic and Dosing Information for ONO-8430506



Parameter	Rat	Dog	Monkey	Mouse (Efficacy Dose)	Reference
Oral Bioavailability	51.6%	71.1%	30.8%	N/A	[1][3]
C _{max} (at 1 mg/kg, p.o.)	261 ng/mL	1670 ng/mL	63 ng/mL	N/A	[1][3]
Elimination Half-Life	3.4 h	8.9 h	7.9 h	N/A	[1]
Effective Oral Dose	30 mg/kg	N/A	N/A	10 mg/kg/day; 30-100 mg/kg (with Paclitaxel)	[1][3]

General Dosing Guidelines:

- For efficacy studies in mice: Daily oral gavage at 10 mg/kg has been shown to slow tumor growth and reduce lung metastasis.[1][2] Doses of 30 or 100 mg/kg have been used to enhance the antitumor effects of paclitaxel.[1][3]
- Administration Volume: For mice, a typical oral gavage volume is 10 μL per gram of body weight.[1]
- Control Group: A vehicle-only control group should always be included in the experimental design to account for any effects of the formulation itself.

By following these guidelines and protocols, researchers can effectively prepare and administer **ONO-8430506** for in vivo studies to investigate the therapeutic potential of inhibiting the ATX-LPA signaling pathway.

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